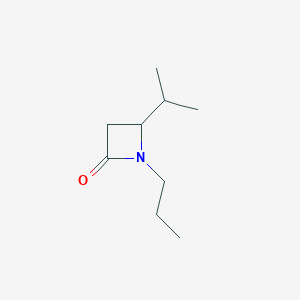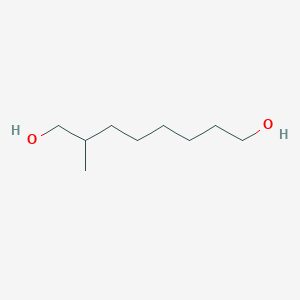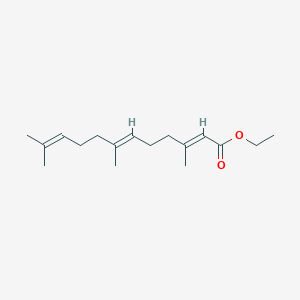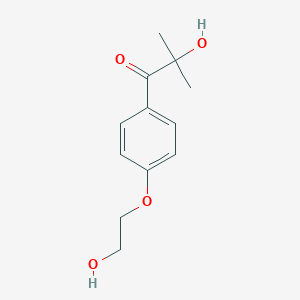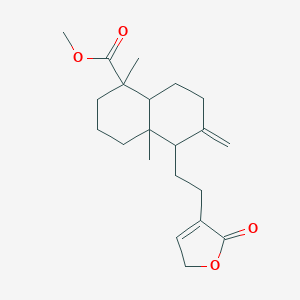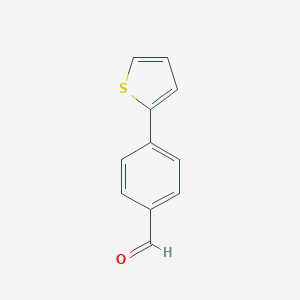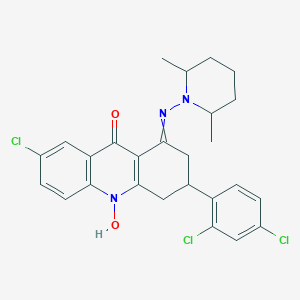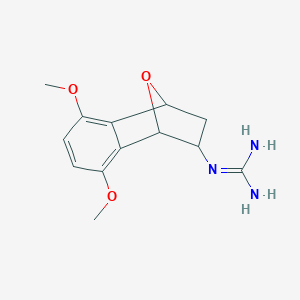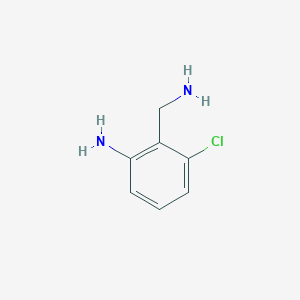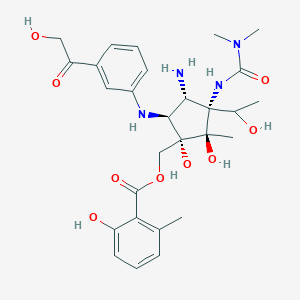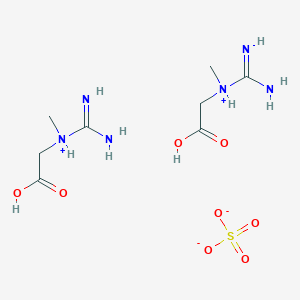
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamimidoyl group, a carboxymethyl group, and a methylazanium group, all associated with a sulfate ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidoyl-(carboxymethyl)-methylazanium;sulfate typically involves the reaction of carbamimidoyl chloride with carboxymethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with sulfuric acid to form the sulfate salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of carbamimidoyl-(carboxymethyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate can be compared with other similar compounds such as:
- Carbamimidoyl-(carboxymethyl)-methylazanium;chloride
- Carbamimidoyl-(carboxymethyl)-methylazanium;nitrate
- Carbamimidoyl-(carboxymethyl)-methylazanium;phosphate
These compounds share similar structural features but differ in their associated anions, which can influence their chemical properties and applications. The sulfate variant is unique due to its specific interactions and stability in various environments.
属性
CAS 编号 |
102601-28-5 |
|---|---|
分子式 |
C8H20N6O8S |
分子量 |
360.35 g/mol |
IUPAC 名称 |
2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |
InChI |
InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
InChI 键 |
NFWOMGOXOHCLNA-UHFFFAOYSA-N |
SMILES |
C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |
规范 SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
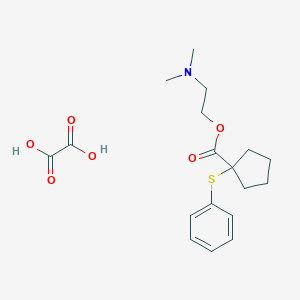
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
